molecular formula C6H8ClN3 B11779486 6,7-Dihydro-5H-pyrrolo[2,3-b]pyrazine hydrochloride

6,7-Dihydro-5H-pyrrolo[2,3-b]pyrazine hydrochloride

Cat. No.: B11779486
M. Wt: 157.60 g/mol
InChI Key: PJVOCLOEAVQLNM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 6,7-Dihydro-5H-pyrrolo[2,3-b]pyrazine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation can involve the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

6,7-Dihydro-5H-pyrrolo[2,3-b]pyrazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like manganese triflate and tert-butyl hydroperoxide, which can achieve high yield and chemoselectivity . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity.

Scientific Research Applications

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine;hydrochloride

InChI

InChI=1S/C6H7N3.ClH/c1-2-8-6-5(1)7-3-4-9-6;/h3-4H,1-2H2,(H,8,9);1H

InChI Key

PJVOCLOEAVQLNM-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=CN=C21.Cl

Origin of Product

United States

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